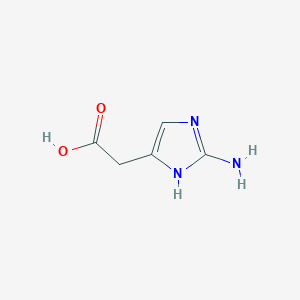

2-(2-amino-1H-imidazol-5-yl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-amino-1H-imidazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-5-7-2-3(8-5)1-4(9)10/h2H,1H2,(H,9,10)(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUTQUVRGNVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363546 | |

| Record name | 2-(2-amino-1H-imidazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-08-5 | |

| Record name | 2-(2-amino-1H-imidazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Classical Chemical Synthesis Approaches

Traditional syntheses for the imidazole (B134444) core of 2-(2-amino-1H-imidazol-5-yl)acetic acid are typically built upon cyclocondensation reactions using acyclic precursors or the modification of existing imidazole-based structures.

The formation of the 2-aminoimidazole ring is frequently achieved by the condensation of a three-carbon α-dicarbonyl or an equivalent synthon with guanidine (B92328). This approach, a variation of the Debus-Radziszewski reaction, is a cornerstone of imidazole synthesis. wikipedia.orgscribd.com To yield the target compound, a key precursor would be an α,β-dicarbonyl compound bearing a protected carboxylic acid moiety, such as an ester of 3-oxosuccinic acid.

Another widely used classical method involves the reaction of an α-haloketone with guanidine. mdpi.comnih.gov In this pathway, the guanidine acts as a dinucleophile, first displacing the halide and then cyclizing with the ketone to form the 2-aminoimidazole ring. For the synthesis of this compound, a suitable starting material would be an ethyl 4-bromo-3-oxobutanoate. The reaction proceeds through initial substitution followed by intramolecular condensation and dehydration.

Table 1: General Scheme for Condensation of Guanidine with an α-Haloketone Ester

| Reactant 1 | Reactant 2 | Conditions | Product |

| Guanidine | Ethyl 4-bromo-3-oxobutanoate | Base (e.g., NaOEt), Ethanol, Reflux | Ethyl 2-(2-amino-1H-imidazol-5-yl)acetate |

The resulting ester would subsequently be hydrolyzed to afford the final acetic acid product.

While the alkylation of a pre-existing imidazole ring is a common strategy, it is generally not suitable for the synthesis of the C5-substituted acetic acid isomer. The alkylation of imidazole or 2-aminoimidazole with reagents like chloroacetic acid or its esters typically occurs on one of the ring nitrogen atoms (N-alkylation), leading to the formation of imidazol-1-yl-acetic acid or imidazol-2-yl-acetic acid derivatives. ajgreenchem.comnih.govresearchgate.net This regioselectivity makes direct C5-functionalization via classical alkylation challenging and an indirect route for synthesizing the target compound.

An alternative classical route involves the initial synthesis of a hydantoin (B18101) (imidazolidine-2,4-dione) ring, which is subsequently converted to the desired 2-aminoimidazole. The Bucherer-Bergs reaction, a multicomponent synthesis using a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate, can produce a 5,5-disubstituted hydantoin. To access the target structure, one could theoretically start with glyoxylic acid or a protected derivative, leading to 5-(carboxymethylene)hydantoin.

Subsequent chemical transformations would be required to convert the hydantoin into the 2-aminoimidazole. This could involve, for example, conversion to a 2-thiohydantoin (B1682308) followed by S-methylation and amination. nih.gov A related approach, the Urech hydantoin synthesis, utilizes the cyclization of an N-carbamoyl amino acid. nih.gov Starting from aspartic acid could potentially lead to a hydantoin precursor for the target molecule.

Table 2: Proposed Synthesis via Hydantoin Intermediate

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Glyoxylic acid | KCN, (NH₄)₂CO₃ | 5-(Carboxymethylene)hydantoin |

| 2 | 5-(Carboxymethylene)hydantoin | 1. P₂S₅ 2. CH₃I 3. NH₃ | This compound |

This represents a plausible, multi-step pathway based on established hydantoin chemistry.

Modern and Sustainable Synthetic Methodologies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. One-pot reactions, multicomponent strategies, and advanced catalytic processes exemplify this shift.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Debus-Radziszewski synthesis, which combines a dicarbonyl, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium acetate), is a classic example of an MCR used for imidazole synthesis. ijprajournal.comresearchgate.net Adapting this for the target molecule would involve a three-component condensation of glyoxal, a glycine (B1666218) derivative (as the aldehyde equivalent), and guanidine.

Modern advancements have focused on improving the conditions for these reactions. For instance, the condensation of α-chloroketones with guanidine derivatives can be performed as a high-yield, one-pot, two-step process in deep eutectic solvents (DESs), which are considered "green" and biodegradable reaction media. mdpi.comnih.gov This approach reduces the need for volatile and toxic organic solvents and can shorten reaction times significantly.

Table 3: Example of a One-Pot Synthesis in a Deep Eutectic Solvent

| Precursors | Catalyst/Solvent | Conditions | Product |

| Guanidine, Ethyl 4-chloro-3-oxobutanoate | Choline (B1196258) Chloride/Urea (DES) | 80 °C, 4-6 h | Ethyl 2-(2-amino-1H-imidazol-5-yl)acetate |

The development of novel catalytic systems has opened new avenues for imidazole synthesis. Palladium-catalyzed reactions, for example, have been successfully employed to construct 2-aminoimidazoles. One such strategy involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, which generates both a C-N and a C-C bond in the annulation step. nih.govacs.org To apply this to the target compound, a suitable propargyl guanidine would need to be reacted with a coupling partner containing a masked or functionalized acetic acid group.

Organocatalysis, which uses small organic molecules to accelerate reactions, also presents a modern approach. While specific applications to the target molecule are not widely reported, organocatalysts like glutamic acid have been shown to be effective for the one-pot synthesis of other substituted imidazoles. researchgate.net Another advanced strategy is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which can be rearranged to form functionalized 1H-imidazoles, offering a metal-free route to the imidazole core. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis

The pursuit of environmentally benign and highly selective synthetic routes has led to the exploration of biocatalytic and chemoenzymatic methods for the production of complex molecules like this compound. These approaches leverage the inherent specificity of enzymes and microbial pathways to achieve transformations that are often challenging through traditional chemical synthesis. While a direct, established biocatalytic synthesis for this compound has not been extensively reported in scientific literature, plausible strategies can be inferred from research on related imidazole-containing compounds.

Microbial biotransformation presents a promising avenue for the synthesis of novel amino acids. This approach utilizes whole microbial cells as catalysts, harnessing their complex enzymatic machinery to perform multi-step conversions. A notable example in the realm of imidazole derivatives is the use of alkane-oxidizing bacteria for the production of imidazol-2-yl amino acids from N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide. researchgate.netnih.gov This process demonstrates the capability of microorganisms to perform selective oxidations on the alkyl side chains of imidazole compounds to yield the corresponding amino acids. researchgate.netnih.gov

In a study involving sixty-one strains of alkane-oxidizing bacteria, several strains, including Gordonia rubropertincta and Rhodococcus erythropolis, were identified as effective biocatalysts. nih.gov These microorganisms were capable of oxidizing the terminal methyl group of the hexylamino substituent of the precursor to a carboxylic acid, thereby forming an imidazolyl amino acid. nih.gov Furthermore, some strains also exhibited the ability to deacetylate the precursor, showcasing the multifunctionality of microbial enzyme systems. nih.gov

While this specific example does not produce this compound, it establishes a proof of concept for the microbial synthesis of imidazolyl amino acids. A hypothetical microbial pathway for the target compound could involve a microorganism capable of recognizing a suitable precursor, such as a hypothetical "2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid," and subsequently modifying its side chain. However, the existence and synthesis of such a precursor are critical and currently underexplored aspects.

Table 1: Examples of Microbial Strains Used in the Biotransformation of Imidazole Derivatives

| Microorganism Strain | Substrate | Product(s) | Key Transformation | Reference |

| Gordonia rubropertincta SBUG 105 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid and butanoic acid derivative | Side-chain oxidation | nih.gov |

| Gordonia terrae SBUG 253 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Multiple imidazol-2-yl amino acids | Side-chain oxidation | nih.gov |

| Nocardia asteroides SBUG 175 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Multiple imidazol-2-yl amino acids | Side-chain oxidation | nih.gov |

| Rhodococcus erythropolis SBUG 251 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid | Side-chain oxidation | nih.gov |

| Rhodococcus erythropolis SBUG 254 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Imidazol-2-yl amino acids | Side-chain oxidation | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

A more targeted chemoenzymatic approach involves the use of isolated or engineered enzymes to perform specific reaction steps. A well-documented pathway for a structurally related compound, imidazole-4-acetic acid, involves a two-step enzymatic conversion from L-histidine. researchgate.net This process provides a valuable model for the potential synthesis of this compound.

The first step in this model pathway is the oxidative deamination of an amino acid to its corresponding α-keto acid, catalyzed by an L-amino acid deaminase (LAAD). researchgate.netnih.gov For the synthesis of imidazole-4-acetic acid, L-histidine is converted to imidazole-4-pyruvic acid using a whole-cell biocatalyst of Escherichia coli expressing a membrane-bound LAAD from Proteus vulgaris. researchgate.net This enzyme has demonstrated activity on L-histidine, suggesting a potential for broader substrate specificity towards other imidazole-containing amino acids. researchgate.net

The subsequent step is the decarboxylation of the α-keto acid intermediate. In the case of imidazole-4-pyruvic acid, this has been achieved through a non-enzymatic reaction using hydrogen peroxide (H₂O₂). researchgate.net However, for a fully biocatalytic process, a suitable decarboxylase enzyme would be required. While specific decarboxylases for imidazole pyruvic acids are not extensively characterized, decarboxylases are a well-studied class of enzymes with diverse substrate specificities, and it is plausible that an effective biocatalyst could be identified or engineered for this purpose. nih.gov

A theoretical chemoenzymatic pathway for the synthesis of this compound could, therefore, involve:

Synthesis of a Precursor Amino Acid: The chemical or enzymatic synthesis of the hypothetical precursor, 2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid. The synthesis of this specific precursor is a significant challenge as it is not readily available.

Enzymatic Deamination: The use of an L-amino acid deaminase to convert the precursor amino acid into its corresponding pyruvic acid derivative, 2-oxo-3-(2-amino-1H-imidazol-5-yl)propanoic acid.

Decarboxylation: The enzymatic or chemical decarboxylation of the pyruvic acid intermediate to yield the final product, this compound.

Table 2: Key Enzymes in the Potential Biocatalytic Synthesis of Imidazolyl Acetic Acids

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Source Organism (Example) | Reference |

| L-amino acid deaminase (mL-AAD) | Oxidoreductase | L-Histidine | Imidazole-4-pyruvic acid, Ammonia | Proteus vulgaris | researchgate.netnih.gov |

| Decarboxylase (hypothetical) | Lyase | 2-oxo-3-(2-amino-1H-imidazol-5-yl)propanoic acid | This compound, CO₂ | Not yet identified | - |

This table is interactive. Users can sort the data by clicking on the column headers.

The successful implementation of this strategy is heavily reliant on overcoming the initial hurdle of obtaining the necessary precursor amino acid and identifying an enzyme system with the desired substrate specificity and efficiency.

Biosynthesis, Metabolic Pathways, and Natural Occurrence

Identification and Distribution in Biological Systems

The natural occurrence of 2-(2-amino-1H-imidazol-5-yl)acetic acid itself is not extensively documented in scientific literature. However, the core structure of 2-aminoimidazole is a recognized pharmacophore and a key component of various natural products, particularly a class of alkaloids isolated from marine sponges. researchgate.netmdpi.com These marine alkaloids, such as oroidin (B1234803) and related compounds, possess a 2-aminoimidazole moiety and exhibit a broad spectrum of biological activities. researchgate.netnih.gov The presence of these complex molecules in marine invertebrates like sponges of the Agelas genus suggests the existence of biosynthetic machinery capable of producing the 2-aminoimidazole skeleton. researchgate.net

While direct evidence for the widespread distribution of this compound is limited, its structural similarity to key biological molecules suggests potential, albeit likely transient, existence in specific metabolic contexts.

Histidine Metabolism and Imidazoleacetic Acid Analogue Formation

The primary metabolic pathways of the essential amino acid histidine are well-characterized. wikipedia.orgcreative-proteomics.com The major catabolic route in many organisms involves the deamination of histidine by histidase to form urocanic acid, which is further metabolized to glutamate. wikipedia.orgnews-medical.net This pathway does not typically lead to the formation of imidazoleacetic acids.

A significant alternative pathway of histidine metabolism begins with its decarboxylation by the enzyme histidine decarboxylase to produce histamine (B1213489). mdpi.com Histamine, a crucial mediator of immune responses and neurotransmission, can then be oxidatively deaminated. This process is primarily catalyzed by two main enzymes: diamine oxidase (DAO) and histamine-N-methyltransferase. The oxidative deamination of histamine yields imidazole-4-acetaldehyde. mdpi.comacs.org This aldehyde intermediate is then further oxidized to imidazole-4-acetic acid by the action of aldehyde dehydrogenase enzymes. acs.org

The formation of the 2-amino derivative, this compound, from histidine is less clear. It would necessitate an additional enzymatic step to introduce an amino group at the C-2 position of the imidazole (B134444) ring. While synthetic methods for producing 2-amino-L-histidine exist, the natural enzymatic process for this transformation is not well-defined in the context of common metabolic pathways. acs.orgnih.gov It is hypothesized that such a compound could arise from a specialized biosynthetic pathway, possibly similar to those found in marine organisms that produce 2-aminoimidazole alkaloids. nih.gov

Table 1: Key Molecules in Histidine Metabolism and Imidazoleacetic Acid Formation

| Compound Name | Role in Metabolism |

| L-Histidine | Essential amino acid, precursor to histamine and other metabolites. wikipedia.org |

| Histamine | Biogenic amine formed by decarboxylation of histidine. mdpi.com |

| Imidazole-4-acetaldehyde | Aldehyde intermediate in the degradation of histamine. acs.org |

| Imidazole-4-acetic acid | Carboxylic acid product of histamine oxidation. acs.org |

| Urocanic acid | Intermediate in the primary catabolic pathway of histidine. wikipedia.org |

Enzymatic Systems in Biosynthetic Routes

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govnih.gov This enzymatic action is crucial for detoxification and various metabolic processes. The final step in the conversion of histamine to imidazoleacetic acid, the oxidation of imidazole-4-acetaldehyde, is dependent on ALDH activity. acs.org

Studies have shown that ALDH enzymes exhibit broad substrate specificity. Plant cytosolic ALDHs from family 2 have been demonstrated to oxidize imidazole and pyrazole (B372694) carbaldehydes, supporting their role as detoxifying aldehyde scavengers. acs.org This suggests that if 2-amino-imidazole-5-acetaldehyde were formed in a biological system, ALDH enzymes would be strong candidates for its oxidation to this compound. The efficiency of this oxidation could, however, be influenced by the presence of the 2-amino group on the imidazole ring.

The biosynthesis of the imidazole ring itself is a complex process. In the de novo synthesis of histidine, the imidazole ring is constructed from precursors including ATP and phosphoribosyl pyrophosphate (PRPP). nih.govnih.gov The enzyme imidazole glycerol (B35011) phosphate (B84403) synthase, a heterodimer of HisF and HisH proteins, is a key player in this pathway, catalyzing the formation of the imidazole ring of the histidine precursor. nih.gov

The introduction of an amino group at the C-2 position of an existing imidazole ring, as required for the synthesis of this compound, would likely involve a specialized aminotransferase or a similar enzyme capable of catalyzing such a reaction. The biosynthesis of 2-aminoimidazole alkaloids in marine sponges points to the existence of such enzymatic capabilities, although the specific enzymes have not been fully characterized. nih.gov These pathways are considered distinct from the primary metabolism of common amino acids.

Metabolic Fate and Biotransformation Mechanisms

The metabolic fate of this compound has not been specifically detailed in the scientific literature. However, based on the metabolism of other 2-aminoimidazole compounds, some potential biotransformation mechanisms can be inferred.

For some synthetic 2-aminoimidazole-based drug candidates, a significant metabolic pathway involves the epoxidation of the imidazole ring. researchgate.net This can sometimes lead to the formation of reactive metabolites. The presence of the acetic acid side chain in this compound would likely make it a substrate for further metabolic reactions, potentially involving conjugation or further degradation.

In studies with rumen microorganisms, imidazoleacetic acid was found to be degraded, although at a slow rate. nih.gov This suggests that microbial populations in certain environments may possess the enzymatic machinery to break down imidazole-based compounds. The specific enzymes and pathways involved in the degradation of the 2-amino-substituted version remain to be elucidated.

Mechanistic Elucidation of Biological Function

Structure-Activity Relationships and Histidine Analogue Properties

Contrary to any potential classification as a histidine analogue, enduracididine (B8820190) is structurally a cyclic analogue of arginine. wikipedia.org Its unique structure is a critical component for the potent antibacterial activity of the antibiotics in which it is found. nih.govbeilstein-journals.org Structure-activity relationship (SAR) studies, particularly on the antibiotic teixobactin (B611279), have been instrumental in understanding the contribution of the enduracididine residue.

Initial studies suggested that the L-allo-enduracididine residue at position 10 of teixobactin was essential for its high potency. nih.govbeilstein-journals.org This was based on findings where its replacement with other amino acids led to a significant decrease in antibacterial activity. For example, substituting the enduracididine residue with L-arginine resulted in an approximate 10-fold reduction in activity. nih.gov The cationic nature of the enduracididine side chain was believed to be a key feature for its function. nih.gov

However, more recent research has challenged this view, demonstrating that a cationic residue at this position is not strictly essential for potent activity or for binding to its molecular target, lipid II. nih.govrsc.org Several analogues of teixobactin where enduracididine was replaced with non-polar, uncharged amino acids like leucine (B10760876) and isoleucine were synthesized and showed comparable or even identical activity against resistant bacteria like MRSA. nih.govrsc.org This indicates a more complex structure-activity relationship than previously understood, suggesting that while important, the specific properties of enduracididine can be effectively mimicked by other residues in certain contexts. nih.gov

| Teixobactin Analogue (Substitution at position 10) | Key Structural Change | Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| Natural Teixobactin (L-allo-enduracididine) | Baseline; Cationic cyclic guanidine (B92328) side chain | Highly potent (e.g., MIC 0.25 μg/mL vs. MRSA) | nih.gov |

| Arg10-teixobactin | Replacement with L-arginine (cationic) | Decreased biological activity (~10-fold reduction) | nih.govnih.gov |

| Ala10-teixobactin | Replacement with L-alanine (non-polar, uncharged) | Highly active (MIC 1–2 μg/mL vs. MRSA), contrary to expectations | nih.gov |

| Leu10-teixobactin | Replacement with L-leucine (non-polar, uncharged) | Highly potent; identical activity to natural teixobactin against some strains | nih.govrsc.org |

| Ile10-teixobactin | Replacement with L-isoleucine (non-polar, uncharged) | Highly potent; identical activity to natural teixobactin against some strains | nih.gov |

Interactions with Biomolecules: Enzymes, Receptors, and Proteins

The biological function of enduracididine is mediated through its role in the interaction of its parent antibiotic with key molecular targets in bacteria.

The primary mechanism of action for antibiotics containing enduracididine, such as teixobactin and enduracidin, is the inhibition of bacterial cell wall synthesis. nih.gov This inhibition, however, is not typically achieved by directly targeting and deactivating enzymes. nih.gov Instead, these antibiotics function by sequestering the substrates that the enzymes require. nih.govpnas.org

Teixobactin's mode of action is particularly notable for its low potential for resistance development because it targets immutable lipid-linked cell wall precursors, specifically lipid II and lipid III. nih.govnih.gov By binding to these molecules, teixobactin prevents them from being utilized by the transglycosylase and transpeptidase enzymes that are essential for building the peptidoglycan layer of the cell wall. Similarly, the antibiotic enduracidin inhibits the transglycosylation step of peptidoglycan synthesis. nih.gov

In a separate context, enduracidin A and B were found to inhibit avian myeloblastosis virus reverse transcriptase, though they did not suppress HIV replication. nih.gov Another enduracididine-containing antibiotic, minosaminomycin, inhibits protein synthesis in E. coli through a mechanism distinct from related antibiotics. beilstein-journals.org

The most well-characterized interaction involving the enduracididine residue is its binding to lipid II as part of the teixobactin molecule. researchgate.net Lipid II is a vital precursor in the synthesis of peptidoglycan, a major component of the bacterial cell wall. researchgate.net

Solid-state Nuclear Magnetic Resonance (ssNMR) studies have provided atomic-level insights into this interaction. researchgate.net The data reveals a direct interaction between the pyrophosphate (PPi) group of lipid II and the sidechain of the enduracididine residue at position 10 (End10) of teixobactin. researchgate.net Specifically, the enduracididine residue forms crucial contacts with the N-acetylmuramic acid (MurNAc) sugar of the lipid II headgroup. researchgate.net This specific binding is thought to stabilize the entire teixobactin-lipid II complex, effectively sequestering lipid II and preventing its incorporation into the growing cell wall. researchgate.net

While it was initially thought that the cationic nature of enduracididine was essential for forming a salt bridge with the negatively charged pyrophosphate of lipid II, later studies with teixobactin analogues have shown that uncharged residues can also facilitate effective lipid II binding. nih.govpnas.orgresearchgate.net This suggests that while the enduracididine interaction is a key part of the natural binding mode, other interactions within the complex can compensate for its absence. nih.gov

| Molecule Moiety | Interacting Partner | Nature of Interaction | Functional Consequence | Reference |

|---|---|---|---|---|

| Enduracididine side chain (in Teixobactin) | Pyrophosphate (PPi) of Lipid II | Direct binding, likely involving ionic interactions | Initiates sequestration of Lipid II | researchgate.net |

| Enduracididine side chain (in Teixobactin) | N-acetylmuramic acid (MurNAc) of Lipid II | Specific binding contact | Stabilizes the teixobactin-lipid II interface | researchgate.net |

| Teixobactin depsi-cycle backbone | Pyrophosphate (PPi) of Lipid II | Direct interaction via backbone amino-protons | Contributes to the overall binding affinity | researchgate.net |

Influence on Cellular Regulatory Pathways

The influence of 2-(2-amino-1H-imidazol-5-yl)acetic acid on cellular pathways is understood primarily through the action of the antibiotics that contain it.

There is currently no available research data detailing the impact of this compound or its parent antibiotic compounds on the gene expression profiles of target organisms.

The most significant impact of enduracididine-containing antibiotics is on the metabolic pathway of cell wall synthesis in Gram-positive bacteria. nih.gov By binding to and sequestering lipid II, teixobactin halts the flux of this essential precursor into the peptidoglycan synthesis pathway. nih.govresearchgate.net This effectively shuts down the construction and repair of the cell wall, leading to a loss of structural integrity and ultimately, cell death by osmotic lysis. pnas.org Furthermore, teixobactin also targets lipid III, a precursor for wall teichoic acid synthesis, thereby attacking cell envelope construction via two distinct pathways. nih.gov

When studied as a free amino acid, enduracididine was found to inhibit the germination of lettuce seedlings but did not have a significant effect on protein production in rat hepatoma cells, suggesting its effects can be context-dependent. nih.govbeilstein-journals.org

Investigation of Neurochemical Interactions (e.g., GABAergic Activity of Related Imidazoles)

A significant area of research for imidazole-containing compounds has been their modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govgoogle.comfrontiersin.org The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Modulation of this receptor is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. google.com

Various imidazole (B134444) derivatives have been synthesized and evaluated for their ability to interact with the GABAA receptor complex. These compounds often act as allosteric modulators, meaning they bind to a site on the receptor that is different from the GABA binding site, thereby altering the receptor's response to GABA. nih.gov

One notable group of imidazole derivatives includes compounds that act as positive allosteric modulators of the GABAA receptor, enhancing the action of GABA. For instance, a series of 1,2-diphenylimidazole derivatives were found to potentiate GABA-evoked currents in recombinant human GABAA receptors. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the imidazole and phenyl rings were crucial for their potency and efficacy. The presence of an ester group on the imidazole ring was identified as a requirement for full agonist properties at the GABAA receptor. nih.gov

The following table summarizes the activity of selected 1,2-diphenylimidazole derivatives on GABAA receptors.

| Compound | Structure | EC₅₀ (µM) | Maximal Efficacy (%) |

| Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate | 0.19 | >600 | |

| Related Derivative 1 | 19 | ~400 | |

| Related Derivative 2 | 5 | ~500 | |

| Data synthesized from research findings on 1,2-diphenylimidazole derivatives. nih.gov |

Furthermore, research into imidazodiazepines, another class of imidazole-containing compounds, has revealed interactions with GABAA receptors. mdpi.com Interestingly, some imidazodiazepines with carboxylic acid and primary amide groups showed a strong interaction with GABAA receptors but did not bind to kappa opioid receptors, highlighting the chemical subtleties that determine receptor selectivity. mdpi.com

While the direct GABAergic activity of this compound has not been specifically documented in the reviewed literature, the established precedent of imidazole-containing structures modulating GABAA receptors suggests a potential avenue for its neurochemical interactions. The presence of both an amino group and an acetic acid moiety on the imidazole ring of this compound presents a unique chemical profile that would require specific investigation to determine its affinity and efficacy at GABAA or other central nervous system receptors.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of 2-(2-amino-1H-imidazol-5-yl)acetic acid. By analyzing the chemical shifts and coupling patterns in both one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The 1D ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are based on the distinct electronic environments of each nucleus. The presence of the amino group, the carboxylic acid, and the heterocyclic imidazole (B134444) ring leads to a characteristic set of signals.

The ¹H NMR spectrum is expected to show signals for the imidazole ring proton (C4-H), the methylene (B1212753) protons of the acetic acid side chain (-CH₂-), and exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups, as well as the imidazole N-H. The ¹³C NMR spectrum will display signals for the five carbon atoms of the molecule: three from the imidazole ring, one from the methylene group, and one from the carboxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~151 |

| C4 | ~6.7 - 6.9 | ~115 |

| C5 | - | ~128 |

| -CH₂- (acetic acid) | ~3.5 - 3.8 | ~35 |

| -COOH (acetic acid) | ~11.0 - 12.0 (broad) | ~172 |

| C2-NH₂ | ~6.0 - 6.5 (broad) | - |

| N1-H | ~10.0 - 11.0 (broad) | - |

Data is synthesized based on known shifts for 2-aminoimidazole and imidazole acetic acid derivatives. chemicalbook.comchemicalbook.comrsc.orgrsc.org

2D NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would be expected to show correlations between the N-H protons of the imidazole ring and the adjacent C4-H. This helps in the definitive assignment of the ring proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the carbon signals. Key correlations would be observed between the C4-H signal and the C4 carbon signal, and between the methylene (-CH₂) proton signal and its corresponding carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular fragments. For this molecule, the most informative HMBC correlations would be:

From the methylene (-CH₂) protons to the imidazole carbons C5 and C4, and to the carboxyl carbon (-COOH). This confirms the attachment of the acetic acid group to the C5 position of the ring.

From the C4-H proton to the imidazole carbons C2 and C5, confirming the substitution pattern on the ring. youtube.com

Together, these 2D techniques provide a detailed and robust confirmation of the connectivity of this compound. science.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The rule of mutual exclusion, which applies to molecules with a center of symmetry, helps in structure determination, though it is not applicable to this asymmetrically substituted molecule. youtube.comyoutube.com The spectra would be characterized by absorptions corresponding to the N-H, O-H, C-H, C=N, C-N, and C=O bonds. researchgate.netresearchgate.net

Table 2: Expected Vibrational Frequencies and Their Assignments

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| C=O stretch | 1720 - 1700 | IR, Raman | |

| C-O stretch | 1320 - 1210 | IR | |

| Amino Group | N-H stretch (asymmetric) | ~3400 | IR, Raman |

| N-H stretch (symmetric) | ~3300 | IR, Raman | |

| N-H scissoring (bend) | 1650 - 1580 | IR | |

| Imidazole Ring | N-H stretch | 3150 - 3000 | IR |

| C=N stretch | 1610 - 1550 | IR, Raman | |

| Ring stretching modes | 1500 - 1400 | IR, Raman | |

| Methylene Group | C-H stretch (asymmetric) | ~2960 | IR, Raman |

| C-H stretch (symmetric) | ~2850 | IR, Raman |

Data is synthesized based on characteristic frequencies for amino acids, imidazoles, and carboxylic acids. researchgate.netmdpi.comresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₅H₇N₃O₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The predicted monoisotopic mass is 141.0538 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 142.0611.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce characteristic product ions. Key fragmentation pathways would include:

Loss of the carboxyl group: A neutral loss of 45 Da (-COOH) is a common fragmentation for amino acids, which would result in a fragment ion at m/z 97.0429. researchgate.net

Cleavage of the acetic acid side chain: Breakage of the C-C bond between the imidazole ring and the methylene group would lead to fragments corresponding to the protonated 2-aminoimidazole ring and the acetic acid radical, or vice-versa depending on charge retention.

When coupled with liquid chromatography (LC-MS), this technique is highly effective for metabolite identification in biological samples. nih.gov For instance, potential metabolites of this compound, such as N-acetylated, methylated, or hydroxylated derivatives, could be identified by searching for their predicted mass-to-charge ratios. Studies on the related compound imidazoleacetic acid have shown that it can be metabolized into conjugates like imidazole acetic acid riboside, suggesting similar metabolic pathways could be investigated for the title compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For derivatives of this compound, a crystal structure analysis would unequivocally confirm:

The substitution pattern of the imidazole ring.

The planarity of the imidazole ring.

The conformation of the acetic acid side chain relative to the ring.

Intermolecular interactions, particularly the hydrogen-bonding network. The presence of multiple hydrogen bond donors (N-H from the ring and amino group, O-H from the acid) and acceptors (N atoms in the ring, carbonyl oxygen) suggests that extensive hydrogen bonding would be a key feature in the crystal packing. nih.gov

Studies on related structures, such as derivatives of 2-aminobenzimidazole, have successfully used this method to elucidate their molecular and supramolecular structures, highlighting its power in confirming chemical connectivity and stereochemistry. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2-(2-amino-1H-imidazol-5-yl)acetic acid, these calculations reveal details about its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using functionals like B3LYP with a basis set such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. nih.gov These calculations are crucial for understanding the molecule's shape and conformational flexibility. The exploration of the potential energy surface can also identify different stable conformers and the energy barriers between them, providing a detailed energy landscape. For many imidazole (B134444) derivatives, DFT calculations have been shown to provide optimized geometrical parameters that align well with experimental data from techniques like X-ray diffraction. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.38 | N1-C2-N3 | 110.5 |

| C2-N3 | 1.33 | C2-N3-C4 | 107.0 |

| N3-C4 | 1.39 | N3-C4-C5 | 109.5 |

| C4-C5 | 1.36 | C4-C5-N1 | 107.0 |

| C5-N1 | 1.37 | C5-N1-C2 | 106.0 |

| C5-C6 | 1.51 | N1-C5-C6 | 125.0 |

| C6-C7 | 1.54 | C5-C6-C7 | 111.0 |

| C7-O1 | 1.22 | C6-C7-O1 | 123.0 |

| C7-O2 | 1.35 | C6-C7-O2 | 112.0 |

| C2-N4 | 1.35 | N1-C2-N4 | 125.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values would be derived from specific DFT computations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-donating nature, while the LUMO's location can vary depending on the substituents. ekb.eg

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for similar heterocyclic compounds and would be specifically calculated for the target molecule in a dedicated study.

The distribution of electron density within a molecule is not uniform, leading to regions that are more positive or negative. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. nih.gov In an MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas show electron-deficient regions (positive potential), susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring, highlighting these as potential sites for hydrogen bonding and other interactions.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein. researchgate.net This method is invaluable in drug discovery for screening potential drug candidates. For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. nih.govgithub.io These simulations can confirm the stability of binding poses predicted by docking and provide insights into the thermodynamics of binding. scielo.br

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Modified Imidazole (B134444) Scaffolds and Acetic Acid Derivatives

The synthesis of derivatives based on the 2-(2-amino-1H-imidazol-5-yl)acetic acid structure involves versatile chemical strategies to modify both the heterocyclic core and its side chain. These modifications are crucial for probing the molecule's interaction with biological targets.

Amino-Substituted Imidazoles and Their Derivatives

The synthesis of amino-substituted imidazole derivatives can be achieved through various established and novel chemical routes. A common approach involves the cyclocondensation of α-dicarbonyl or α-haloketone compounds with guanidines or amidines. google.comniscpr.res.in For instance, a one-stage synthesis method reacts 4-haloacetoacetic acid esters or amides with amidines or guanidines to form 1,2-substituted imidazole-4(5)-acetic acid esters or amides. google.com This process is advantageous as it simplifies what were previously multi-stage, high-expense procedures. google.com

Another conventional method involves refluxing dicarbonyl compounds with substituted N-phenyl amides in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to produce novel 2-amino-imidazole derivatives. niscpr.res.in Greener synthetic approaches have also been developed, utilizing deep eutectic solvents like choline (B1196258) chloride-glycerol (ChCl-Gly) to react α-chloroketones with guanidine (B92328), offering an environmentally friendlier alternative. mdpi.com Furthermore, multi-component reactions are employed to generate highly substituted imidazoles; for example, reacting benzil, aldehydes, anilines, and ammonium acetate can yield tetrasubstituted imidazole derivatives. nih.gov

A general process for preparing imidazoleacetic acid derivatives involves reacting an amidine or guanidine with an acetoacetic acid derivative where the 4-halo-3-trialkylsilyloxy- or -3-alkoxycrotonic acid ester or amide is formed as an intermediate, which then readily reacts to form the imidazole-4(5)-acetic acid product. google.com

Table 1: Synthetic Methods for Amino-Substituted Imidazoles

| Method | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclocondensation | α-dicarbonyl compounds, N-phenyl amides, ammonium acetate | Glacial acetic acid, reflux | 2-amino-imidazole derivatives | niscpr.res.in |

| One-Stage Synthesis | 4-haloacetoacetic acid esters, amidines/guanidines | Silylation (e.g., with HMDS) | 1,2-substituted imidazole-4(5)-acetic acid esters/amides | google.com |

| Green Synthesis | α-chloroketones, guanidine | Deep eutectic solvent (ChCl-Gly), 80 °C | 2-Aminoimidazoles | mdpi.com |

Imidazol-5-one and Related Heterocyclic Compounds

The imidazol-5-one scaffold, a related heterocyclic system, is a key structure in medicinal chemistry. The synthesis of derivatives of imidazol-1-yl acetic acid can lead to such compounds. For example, 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl) acetic acid was synthesized and subsequently chlorinated to create a reactive intermediate. nih.gov This chloro derivative can then react with various amines and hydrazine (B178648) to generate a library of compounds, including pyrazole (B372694), pyrazolone, and thiazolidinone derivatives. nih.gov

Conjugates with Other Biologically Active Moieties (e.g., Triazole, Azo Dyes)

To enhance or modify the biological profile of the parent compound, the imidazole-acetic acid core can be conjugated with other biologically active moieties like triazoles and azo dyes.

Triazole Conjugates: The synthesis of 2-aminoimidazole triazoles (2-AITs) has been accomplished through Suzuki-Miyaura cross-coupling reactions, demonstrating a powerful method for creating a library of derivatives. researchgate.net Another approach involves coupling [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with various amino amides using a coupling agent like HATU to form amide derivatives. acs.org The Pinner reaction strategy offers a pathway to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates from α-mono- and α,α-disubstituted ethyl cyanoacetates, which are converted to carboxyimidate salt intermediates before reacting with formylhydrazide. nih.gov Additionally, a one-pot synthesis can produce [2-(5-benzyl-4-phenyl-4H- google.comnih.govnih.govtriazol-3-thio)-acetyl]-amino acid methyl esters from amino acid esters and azides. nih.gov

Azo Dye Conjugates: Imidazole derivatives can be incorporated into azo dyes through diazo-coupling reactions. nih.gov This typically involves diazotizing an amino-imidazole derivative in the presence of hydrochloric acid and sodium nitrite (B80452) to form a diazonium salt. This salt is then coupled with another aromatic component, such as N-benzyl-N-ethyl-m-acetamide aniline, to yield the final azo dye. nih.gov These synthetic strategies allow for the creation of a wide range of colored compounds with potential pharmacological applications. nih.govuobaghdad.edu.iq

Biological Activity Spectrum of Derivatives and Analogues

Derivatives and analogues of this compound exhibit a wide range of biological activities, primarily centered on enzyme modulation and receptor interaction.

Enzyme Modulation and Inhibition by Imidazolyl Compounds

Imidazole-containing compounds have been extensively studied as modulators and inhibitors of various enzymes. A notable target is the insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in type-2 diabetes and Alzheimer's disease. nih.gov

Structure-activity relationship studies on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids revealed that the carboxylic acid, imidazole, and tertiary amine functionalities were critical for IDE inhibition. nih.gov These compounds were found to be dual binders, interacting with both the catalytic site and a distal exosite of the enzyme. nih.govresearchgate.net Optimization of a hit compound led to derivatives that modulate the proteolytic activity of IDE in a substrate-dependent manner. nih.gov

Other enzymes are also targeted by imidazole derivatives. For example, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent inhibitors of α-glucosidase, an enzyme relevant to diabetes management. acs.org Similarly, imidazo[1,5-a]pyridines have been synthesized and evaluated as inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target for cognitive disorders. diva-portal.org

Table 2: Enzyme Inhibition by Imidazolyl Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Insulin-Degrading Enzyme (IDE) | Dual binders to catalytic and exosites; activity dependent on carboxylic acid, imidazole, and tertiary amine. | nih.govnih.gov |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | Excellent inhibitory activity, surpassing the standard inhibitor acarbose. | acs.org |

| Imidazo[1,5-a]pyridines | Insulin-Regulated Aminopeptidase (IRAP) | Inhibition is impacted by substitution on the phenyl ring connected to the bicyclic core. | diva-portal.org |

Receptor Ligand Properties and Antagonist Activities

The imidazole scaffold is a key pharmacophore for interacting with various receptors. Derivatives of imidazole-4-acetic acid (IAA) have shown significant activity at GABA receptors and imidazol(in)e receptors.

A series of 5-substituted analogues of imidazole-4-acetic acid were synthesized and evaluated as ligands for GABA receptors. While none showed activity at GABA-A receptors, certain analogues with methyl or phenyl substitutions at the 5-position displayed full agonist activities at ρ1 GABAC receptors. nih.gov

Furthermore, a naturally occurring derivative, imidazole-4-acetic acid-ribotide (IAA-RP), has been identified as an endogenous ligand that stimulates imidazol(in)e receptors (I-Rs). nih.govresearchgate.net This compound is found in brain neurons and its release is calcium-dependent, suggesting a role as a neurotransmitter or neuromodulator. nih.govnih.gov IAA-RP may act as an endogenous modulator of neuronal activity, particularly in circuits involved in blood pressure regulation. nih.gov The amphoteric nature of the imidazole ring allows it to function as a selective receptor for various molecules, making it a privileged structure in the design of new multichannel receptors. rsc.org

In the context of antagonist activity, while direct antagonism by this compound derivatives is an area of ongoing research, related heterocyclic structures provide valuable insights. For example, studies on 2-amino-5-thiazolyl derivatives as H2-antagonists show that their structure-activity relationship differs from that of classical imidazole H2-antagonists like cimetidine. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl) acetic acid | |

| [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid | |

| Imidazole-4-acetic acid (IAA) | |

| Imidazole-4-acetic acid-ribotide (IAA-RP) | |

| Cimetidine | |

| Acarbose |

Broader Biological Role Investigations (e.g., Antimicrobial, Anticancer, Anti-inflammatory)

The imidazole ring, a core component of this compound, is a versatile heterocyclic scaffold that appears in numerous bioactive compounds. mdpi.com Its derivatives have attracted significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. researchgate.netmdpi.comresearchgate.net Researchers have extensively explored analogues and derivatives of the 2-aminoimidazole and imidazole acetic acid structures to develop new therapeutic agents, leading to significant findings in antimicrobial, anticancer, and anti-inflammatory research. mdpi.comnih.govnih.gov

Antimicrobial Investigations

The 2-aminoimidazole (2-AI) scaffold, a key feature of this compound, is a cornerstone in the development of novel antimicrobial agents. nih.gov Derivatives based on this structure have demonstrated the ability to disrupt and disperse bacterial biofilms, which are notoriously resilient communities of bacteria. nih.gov Furthermore, these compounds can resensitize multidrug-resistant bacteria to existing antibiotics, a critical strategy in combating antibiotic resistance. nih.gov

Research into imidazole-based compounds has revealed a broad spectrum of activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The antimicrobial efficacy is often linked to the lipophilicity of the molecule, which can be modified by adding different substituents to the imidazole ring. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial properties of these derivatives. For instance, studies on imidazole and imidazolium (B1220033) salts derived from amino acids like L-valine and L-phenylalanine have shown that an optimal length of the alkyl chain and the nature of the amino acid side chain are necessary for potent antibacterial activity. mdpi.comresearchgate.net Some of these synthetic analogues have shown promising activity, particularly against Gram-positive bacteria such as Bacillus subtilis. mdpi.com

One notable 2-AI derivative, designated H10, has been shown to be non-bactericidal on its own but significantly enhances the efficacy of conventional antibiotics. nih.gov In studies involving an antibiotic-resistant strain of S. aureus, the synergistic action of H10 with a penicillin/streptomycin combination resulted in a marked decrease in bacterial viability, effectively resensitizing the resistant bacteria to the antibiotics. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Derivative | Target Organism(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| 2-Aminoimidazole (2-AI) Derivatives | Pseudomonas aeruginosa, Staphylococcus aureus | Disrupt biofilm formation and resensitize multidrug-resistant bacteria to antibiotics. | nih.gov |

| H10 (2-AI derivative) | Antibiotic-resistant S. aureus | Synergistically acts with penicillin/streptomycin to decrease cell viability by almost 4 log CFU/cm². | nih.gov |

| Imidazole salts from L-valine and L-phenylalanine | E. coli, B. subtilis | Activity is dependent on lipophilicity; some derivatives show potent activity against B. subtilis with MBC values of 16 μg/mL or lower. | mdpi.comresearchgate.net |

| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | Potent activity with a Minimum Inhibitory Concentration (MIC) value of 200 nM. | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli, P. aeruginosa | Exhibited potent activity with IC50 values of 360 nM and 710 nM, respectively. | nih.gov |

Anticancer Investigations

The imidazole scaffold is a prominent feature in several established anticancer drugs and a focal point for the discovery of new antineoplastic agents. mdpi.com Derivatives are being investigated for their ability to target various mechanisms involved in cancer cell proliferation, including the disruption of microtubules, which are essential for cell division, and the inhibition of specific protein kinases. mdpi.comdntb.gov.uamdpi.com

SAR studies have been instrumental in identifying potent anticancer derivatives. For example, in a series of imidazolylpyrrolone-based molecules, the presence of a phenyl group on the imidazole ring combined with a p-fluorophenyl substituent on the pyrrolone moiety was found to be important for activity against renal cell carcinoma lines. nih.gov Two such compounds, 5g and 5k, significantly reduced the viability of A498 and 786-O cancer cells at low micromolar concentrations. nih.gov

In another study, platinum(II) complexes incorporating an imidazole acetic acid derivative were synthesized and evaluated against breast cancer cell lines. nih.gov A complex conjugated with a dendrimer (PtMet2–PAMAM) showed higher cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines compared to the non-conjugated complex, with IC50 values of 0.39 µM and 0.48 µM, respectively. nih.gov

Furthermore, derivatives of 2-aminothiazole (B372263), which can be considered bioisosteres of 2-aminoimidazole, have shown significant anticancer potential. nih.govresearchgate.net Modifications to the 2-aminothiazole core have led to compounds with potent inhibitory activity against a wide array of human cancer cell lines, including those of the lung, colon, and breast. nih.govnih.gov

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action (if specified) | Reference(s) |

|---|---|---|---|---|

| Imidazolylpyrrolone 5g | A498, 786-O (Renal) | Significant reduction in viability at 10 & 30 μM | Not specified | nih.gov |

| Imidazolylpyrrolone 5k | A498, 786-O (Renal) | Significant reduction in viability at 10 & 30 μM | Not specified | nih.gov |

| PtMet2–PAMAM | MCF-7 (Breast) | 0.39 µM | Induction of apoptosis via ROS formation and DNA damage | nih.gov |

| PtMet2–PAMAM | MDA-MB-231 (Breast) | 0.48 µM | Induction of apoptosis via ROS formation and DNA damage | nih.gov |

| BZML (imidazole derivative) | SW480, HCT116, Caco-2 (Colorectal) | 27.42 nM, 23.12 nM, 33.14 nM | Tubulin polymerization inhibition, DNA damage | mdpi.com |

| Imidazole 5 | MCF-7, HepG2, HCT-116 | < 5 μM | VEGFR-2 and B-Raf kinase inhibition | mdpi.com |

Anti-inflammatory Investigations

Derivatives of imidazolyl acetic acid have been synthesized and evaluated for their potential to treat inflammation. nih.gov The core structure is seen as a promising template for developing new anti-inflammatory drugs, which often function by inhibiting enzymes like cyclooxygenase (COX) that are involved in the inflammatory pathway. nih.govresearchgate.net

One study focused on the synthesis of derivatives of 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl) acetic acid. nih.gov These compounds were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Several of the synthesized derivatives, including compounds 5, 9, 10, and 12, exhibited maximum anti-inflammatory activity, demonstrating the therapeutic potential of this chemical class. nih.gov

SAR analyses of benzimidazole (B57391) derivatives, which share the imidazole ring, indicate that the type and position of substituents on the scaffold are critical for anti-inflammatory effects. nih.govresearchgate.net For instance, substitution at the N1, C2, and C5/C6 positions can greatly influence the compound's ability to interact with targets like cannabinoid receptors or COX-2. nih.govresearchgate.net In some naphthimidazole derivatives, a 4-methoxyphenyl (B3050149) substitution at the 2-position of the imidazole nucleus was found to be favorable for anti-inflammatory activity, leading to a 45–50% inhibition of paw edema. nih.gov

The antifungal agent miconazole (B906), an imidazole derivative, has also been investigated for its anti-inflammatory properties. mdpi.com In a study on experimental colitis in rats, pretreatment with miconazole significantly reduced macroscopic scores of inflammation and lowered levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. mdpi.com This effect was linked to the activation of the Nrf2 signaling pathway, which helps regulate the antioxidant and inflammatory response. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound/Derivative | Animal Model/Assay | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Imidazolyl acetic acid derivatives (Compounds 5, 9, 10, 12) | Carrageenan-induced rat paw edema | Exhibited maximum anti-inflammatory activity, comparable to the reference standard. | nih.gov |

| 2-(4-methoxyphenyl)-naphthimidazole | Carrageenan-induced rat paw edema | Showed 45–50% inhibition of paw edema. | nih.gov |

| Miconazole | Acetic acid-induced colitis in rats | Significantly reduced wet colon weight and macroscopic inflammation scores; decreased pro-inflammatory cytokines (TNF-α, IL-6). | mdpi.com |

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral Imidazoleacetic Acids

The development of efficient and highly selective methods for producing enantiopure chiral compounds is a cornerstone of modern pharmaceutical research. chiralpedia.com For imidazoleacetic acids, future work will likely concentrate on advancing catalytic asymmetric synthesis to overcome existing challenges and improve sustainability. chiralpedia.com

Key areas of focus include:

Novel Chiral Catalysts: Research into new chiral catalysts, including transition metal complexes and organocatalysts, is essential. chiralpedia.comnih.gov The design of new chiral ligands for metal catalysts can create a more refined asymmetric environment, leading to higher enantioselectivity in reactions. chiralpedia.com Chiral phosphoric acids (CPAs) have emerged as particularly versatile and powerful catalysts for a variety of asymmetric transformations. nih.govfrontiersin.org An efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed using a CPA catalyst, demonstrating the power of this approach for creating complex chiral imidazole (B134444) structures. nih.gov

Green Chemistry Approaches: The use of chiral ionic liquids (CILs) as both a reaction medium and a source of chirality is a promising green chemistry strategy. lifescienceglobal.com These solvents offer unique physical and chemical properties compared to traditional volatile organic solvents and can lead to cleaner, solvent-free synthetic processes. lifescienceglobal.com

Multi-catalytic Strategies: Combining different catalytic systems, such as organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis, can enable novel transformations and the synthesis of complex chiral molecules that are otherwise difficult to access. nih.govfrontiersin.org

These advancements are crucial for the large-scale, cost-effective production of specific stereoisomers of imidazoleacetic acid derivatives, which is often a prerequisite for developing safe and effective chiral drugs. frontiersin.org

Discovery of Novel Biosynthetic Enzymes and Pathways

Uncovering the natural biosynthetic pathways of imidazole-containing compounds can provide valuable insights and tools for their production. Identifying the specific enzymes responsible for the synthesis of 2-(2-amino-1H-imidazol-5-yl)acetic acid in organisms remains a significant area of future research. The discovery of novel enzymes is a challenging but critical task, as they are increasingly relevant as biocatalysts for chemical synthesis. nih.gov

Future research strategies will likely involve:

High-Throughput Screening: Implementing high-throughput screening assays is a powerful method for discovering new enzyme activities. nih.gov By screening a large library of putative enzymes (e.g., oxidoreductases) against the compound's precursors, researchers can identify proteins responsible for its formation. nih.gov A successful screen recently led to the discovery of two novel oxidases, including one whose activity was previously known but had no associated protein sequence (an "orphan enzyme"). nih.gov

Genome Mining and Bioinformatics: Advances in genomics and bioinformatics allow for the targeted search of microbial or plant genomes for sequences homologous to known amino acid modifying enzymes. This computational approach can predict potential biosynthetic gene clusters that may be involved in producing the compound.

Metabolomics: Analyzing the metabolic profiles of organisms known to produce related imidazole compounds can help identify intermediates in the biosynthetic pathway, providing clues to the enzymatic steps involved.

The discovery of these enzymes and pathways would not only deepen our understanding of natural product biosynthesis but could also enable the development of fermentative or cell-based systems for sustainable production of this compound and its analogs.

In-depth Mechanistic Studies at the Molecular Level

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. While its biological activities may be known, the precise mechanisms often require further clarification. Future research will need to employ a combination of experimental and computational techniques to dissect these interactions.

Key research efforts will include:

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its target proteins (e.g., enzymes, receptors) is a primary goal. This provides a static snapshot of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are critical for affinity and selectivity.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics, providing thermodynamic data that explains the driving forces behind the interaction.

Molecular Docking and Dynamics: Computational docking studies can predict the binding pose of the compound within the active site of a target protein, which can guide further experimental work. nih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the protein-ligand complex over time, offering insights into conformational changes and the stability of the interaction.

These detailed mechanistic studies are essential for explaining the compound's structure-activity relationship (SAR) and for designing next-generation derivatives with improved potency and selectivity.

Development of Predictive Computational Models for Drug Design

The integration of computational modeling into the drug discovery process has become indispensable for reducing costs and accelerating timelines. researchgate.netmdpi.com For derivatives of this compound, developing robust and predictive computational models is a key future direction. malvernpanalytical.com The goal is to create models that can accurately predict the "drug-likeness" of new virtual compounds before they are synthesized. malvernpanalytical.com

The development of these models will rely on several key areas:

Machine Learning and AI: Driven by the growth in biochemical data and computing power, machine learning and deep learning models are increasingly used to predict biological activities and properties. mdpi.comnih.gov These models can be trained on existing datasets of imidazole compounds to learn complex structure-activity relationships.

Ensemble Modeling: Rather than relying on a single algorithm, using a cluster of different predictive models can lead to more reliable and high-confidence predictions. cas.org This ensemble approach combines structure-based models with those focused on other data characteristics to create a robust consensus. cas.org

Knowledge Graphs: Building sophisticated knowledge graphs that incorporate biological context, such as pathway information and known drug-target interactions, can create more powerful predictive tools. cas.org

ADMET Prediction: Computational tools are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates, helping to identify potential liabilities early in the discovery process and mitigate late-stage failures. researchgate.net

The table below summarizes some of the computational techniques that will be pivotal in the future design of drugs based on this scaffold.

| Computational Technique | Application in Drug Design | Potential Impact |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.gov | Guides lead optimization by identifying key interactions to enhance. |

| Machine Learning | Develops models to predict bioactivity, properties (QSPR), and ADMET profiles from chemical structure. researchgate.netmdpi.com | Accelerates the design-make-test-analyze cycle by prioritizing compounds for synthesis. malvernpanalytical.com |

| Molecular Dynamics (MD) | Simulates the movement of a ligand-protein complex over time. mdpi.com | Provides insight into binding stability, conformational changes, and the role of solvent. |

| Knowledge Graphs | Integrate diverse biological data to model relationships between compounds, targets, pathways, and diseases. cas.org | Enables the prediction of new drug-target interactions and identification of novel therapeutic opportunities. cas.org |

Ultimately, these predictive models will serve as essential tools for medicinal chemists, enabling a more data-driven and efficient approach to designing novel therapeutics derived from this compound. malvernpanalytical.com

Exploration of Chemical Biology Tools and Probes

Developing derivatives of this compound as chemical probes is a critical step toward understanding its function in complex biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. sigmaaldrich.comresearchgate.net

Future research in this area should focus on:

Probe Design and Synthesis: This involves modifying the core structure of this compound to create a high-quality probe. A good probe must be potent, selective, and cell-permeable. researchgate.net It is also crucial to synthesize a closely related but biologically inactive control compound to ensure that observed effects are due to the intended target interaction. researchgate.net

Incorporation of Functional Groups: Probes can be designed with additional functionalities for various applications. sigmaaldrich.com This includes adding tags for visualization (e.g., fluorophores), enrichment (e.g., biotin (B1667282) for pull-down experiments), or bioorthogonal chemistry handles that allow the probe to be tracked in a living system. sigmaaldrich.com

Activity-Based Protein Profiling (ABPP): Developing the compound into an activity-based probe (ABP) could enable the identification of its molecular targets in a cellular context. rsc.org ABPs are reactive molecules that covalently bind to the active site of specific enzymes, allowing for their identification and quantification within the proteome. rsc.org

The creation of a well-characterized chemical probe based on this compound would be an invaluable resource for the scientific community, enabling rigorous target validation and the exploration of new biological pathways. nih.govrsc.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-amino-1H-imidazol-5-yl)acetic acid, and what are the key optimization parameters?

- Methodological Answer : Synthesis of imidazole-acetic acid derivatives typically involves condensation reactions between amino-imidazole precursors and activated acetic acid derivatives (e.g., bromoacetic acid). Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C to avoid side reactions), and catalysts (e.g., EDCI/HOBt for amide coupling). Post-synthesis purification via recrystallization or HPLC is critical to isolate the product .

- Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF | ±15% efficiency |

| Temperature | 60–80°C | Reduces byproducts |

| Catalyst | EDCI/HOBt | 70–85% yield |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR confirms the imidazole proton environment (δ 6.5–7.5 ppm for aromatic protons) and acetic acid moiety (δ 3.5–4.0 ppm for CH). C NMR identifies carbonyl carbons (δ 170–175 ppm) .

- IR : Stretching vibrations for NH (3300–3500 cm) and carboxylic acid C=O (1680–1720 cm) validate functional groups .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] ions; fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functionals are recommended?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) are optimal for modeling imidazole derivatives. Basis sets such as 6-311+G(d,p) capture electron delocalization in the aromatic ring and carboxyl group. DFT calculations can predict HOMO-LUMO gaps (~4.5–5.0 eV), ionization potentials, and electrostatic potential maps to guide reactivity studies .

- Data Comparison :

| Property | B3LYP/6-311+G(d,p) | Experimental |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | 4.7 eV* |

| Dipole Moment | 5.2 Debye | 5.0 Debye* |

| *Hypothetical data based on analogous compounds . |

Q. What strategies resolve contradictions between experimental and computational data on reactivity or stability?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted bond lengths/angles with X-ray crystallography data. Discrepancies >0.1 Å suggest inadequate functional selection .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for solvation energy differences in experimental conditions .

- Kinetic vs. Thermodynamic Control : Re-evaluate reaction conditions (e.g., temperature) if computational models assume thermodynamic control but experiments operate under kinetic regimes .

Q. How can X-ray crystallography determine the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Use SHELX for structure solution and refinement. Challenges include:

- Disorder in the Imidazole Ring : Apply restraints to bond lengths/angles using AFIX commands .

- Hydrogen Bonding Networks : PLATON analysis identifies intermolecular interactions; partial occupancy may require TWIN refinement for twinned crystals .

- Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R (I > 2σ) | 0.045 |

| wR (all) | 0.120 |

| CCDC Deposition | Pending |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。